Octanal, 3,7-dimethyl-, oxime
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Overview
Description
Octanal, 3,7-dimethyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This particular compound is derived from octanal, a fatty aldehyde, and is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
The synthesis of Octanal, 3,7-dimethyl-, oxime typically involves the reaction of octanal with hydroxylamine. The reaction is carried out in an aqueous medium and is often catalyzed by aniline or phenylenediamine derivatives . The general reaction can be represented as follows:
[ \text{Octanal} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial production methods may involve the use of more sophisticated techniques to ensure high yield and purity. These methods often include the use of protective groups to prevent side reactions and the application of advanced purification techniques .
Chemical Reactions Analysis
Octanal, 3,7-dimethyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, particularly in the formation of heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like transition metals . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Octanal, 3,7-dimethyl-, oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Octanal, 3,7-dimethyl-, oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime group reactivates acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .
Comparison with Similar Compounds
Octanal, 3,7-dimethyl-, oxime can be compared with other similar compounds such as:
3-Octanol, 3,7-dimethyl-: This compound is an alcohol derivative of octanal and shares similar structural features.
Octanal: The parent aldehyde from which the oxime is derived.
Other Oximes: Compounds like acetoxime and benzaldoxime, which also contain the oxime functional group but differ in their alkyl or aryl substituents.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Properties
CAS No. |
22457-26-7 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(NE)-N-(3,7-dimethyloctylidene)hydroxylamine |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-4-6-10(3)7-8-11-12/h8-10,12H,4-7H2,1-3H3/b11-8+ |
InChI Key |
NFWQKRXFFKMVKP-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C/C=N/O |
Canonical SMILES |
CC(C)CCCC(C)CC=NO |
Origin of Product |
United States |
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